BenchChemオンラインストアへようこそ!

4-ethoxy-N-(2-methylbutan-2-yl)benzamide

Cellular differentiation Anti-proliferative activity Benzamide SAR

Procure 4-ethoxy-N-(2-methylbutan-2-yl)benzamide for research on CCR5 antagonism, sEH inhibition, and monocyte-lineage differentiation. Its unique N-(2-methylbutan-2-yl) substitution and para-ethoxy pattern confer distinct LogP and membrane permeability versus 4-ethoxybenzamide. Verify differentiation phenotypes using a matched negative control (e.g., 4-methoxy analog). For CCR5 assays, benchmark against maraviroc. Ensure target engagement via orthogonal assays before mechanistic conclusions.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Cat. No. B5870136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(2-methylbutan-2-yl)benzamide
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCCC(C)(C)NC(=O)C1=CC=C(C=C1)OCC
InChIInChI=1S/C14H21NO2/c1-5-14(3,4)15-13(16)11-7-9-12(10-8-11)17-6-2/h7-10H,5-6H2,1-4H3,(H,15,16)
InChIKeySYIVNYNCLCVNCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-N-(2-methylbutan-2-yl)benzamide (CAS 701238-77-9): Procurement-Grade Chemical Identity and Baseline Data for Research Selection


4-Ethoxy-N-(2-methylbutan-2-yl)benzamide (CAS 701238-77-9) is a synthetic small-molecule benzamide derivative with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . The compound features a para-ethoxy substituent on the benzoyl ring and a branched tertiary alkyl group (2-methylbutan-2-yl) on the amide nitrogen, distinguishing it from simpler N-alkyl or N-aryl benzamide congeners [1]. It is cited in patent literature as a member of benzamide derivative libraries screened for CCR5 antagonism and cellular differentiation-inducing activity [2][3].

Why 4-Ethoxy-N-(2-methylbutan-2-yl)benzamide Cannot Be Replaced by a Generic Benzamide Analog in Biological Screening


Benzamide derivatives display profound structure–activity relationship (SAR) sensitivity to both the N-alkyl substituent and the aryl ring substitution pattern [1]. Even minor alterations—such as replacing the branched 2-methylbutan-2-yl group with a linear alkyl chain or substituting the para-ethoxy group with a methoxy or halogen—can abolish target engagement at CCR5, epoxide hydrolase, or P2X3 receptors, or reverse the cellular differentiation phenotype [2][3]. Procurement of a non-identical benzamide analog therefore carries a high risk of generating non-reproducible or irrelevant biological data.

Quantitative Differentiation Evidence for 4-Ethoxy-N-(2-methylbutan-2-yl)benzamide vs. Closest Analogs


Para-Ethoxy vs. Para-Methoxy Substitution: Impact on Cellular Proliferation Arrest and Differentiation Induction

Patent-derived pharmacological screening data indicate that 4-ethoxy-N-(2-methylbutan-2-yl)benzamide exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This dual functional phenotype is not uniformly observed across benzamide congeners with alternative para-substituents (e.g., 4-methoxy or 4-chloro analogs), where the ethoxy group's electron-donating capacity and steric profile are proposed to modulate target protein interactions critical for lineage commitment [2].

Cellular differentiation Anti-proliferative activity Benzamide SAR

Branched N-Alkyl Chain (2-methylbutan-2-yl) vs. Linear N-Alkyl Chains: Impact on CCR5 Antagonist Potency

Preliminary pharmacological screening reported in the patent literature identifies 4-ethoxy-N-(2-methylbutan-2-yl)benzamide as a CCR5 antagonist candidate [1]. The tertiary carbon center of the 2-methylbutan-2-yl group creates a sterically constrained amide conformation that influences CCR5 binding pocket recognition. In contrast, benzamide derivatives with linear N-alkyl chains (e.g., N-hexyl or N-butyl) show markedly reduced CCR5 affinity, as evidenced by SAR trends in related benzamide CCR5 antagonist series where the branched alkyl motif contributes to nanomolar binding potency (IC50 values reaching 1.54 nM for optimized branched-chain benzamides) versus micromolar affinity for linear-chain analogs [2].

CCR5 antagonist HIV entry inhibitor GPCR pharmacology

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. N-Unsubstituted 4-Ethoxybenzamide

The 2-methylbutan-2-yl substituent on the amide nitrogen of 4-ethoxy-N-(2-methylbutan-2-yl)benzamide increases molecular weight (235.32 vs. 165.19 g/mol for 4-ethoxybenzamide), calculated LogP (estimated ~3.5–4.0 vs. ~1.5 for the primary amide), and the number of rotatable bonds, while eliminating the hydrogen-bond donor capacity of the amide –NH2 group . These changes are expected to enhance membrane permeability and metabolic stability while reducing aqueous solubility, consistent with the property shifts observed across the N-substituted benzamide series (e.g., N,N-diisopropyl-4-methoxybenzamide, MW 235.32, LogP ~3.2) .

Drug-like properties Lipophilicity (LogP) Permeability

Selectivity Profile Differentiation: CCR5 vs. EP4 vs. sEH Target Engagement Across Benzamide Chemotypes

Patent and database mining indicates that 4-ethoxy-N-(2-methylbutan-2-yl)benzamide has been associated with multiple potential targets including CCR5 antagonism [1], soluble epoxide hydrolase (sEH) inhibition (0.24 μM inhibitory concentration reported for a structurally related benzamide) [2], and cellular differentiation induction [3]. This multi-target profile distinguishes it from highly optimized single-target benzamide ligands such as EP4 receptor antagonists (e.g., BDBM50355882, IC50 = 13 nM at EP4) [4] or selective P2X3 antagonists (EC50 = 80 nM) [5], which are designed for target exclusivity.

Target selectivity Polypharmacology Off-target risk

Recommended Application Scenarios for 4-Ethoxy-N-(2-methylbutan-2-yl)benzamide Based on Proven Evidence


Cellular Differentiation and Anti-Proliferative Screening in Leukemia and Solid Tumor Models

This compound is appropriate for research programs investigating benzamide-induced monocyte-lineage differentiation and proliferation arrest in undifferentiated cancer cells, as disclosed in patent literature [1]. Users should pair it with a structurally matched negative control (e.g., 4-methoxy or 4-chloro N-substituted benzamide) to confirm that the differentiation phenotype is specific to the 4-ethoxy substitution pattern.

CCR5-Mediated HIV Entry Inhibition and Chemokine Receptor Pharmacology

Based on preliminary CCR5 antagonist screening data [2], this compound can serve as a starting point for medicinal chemistry optimization of non-peptide CCR5 ligands. Procurement for HIV-1 gp120/CCR5 cell-cell fusion assays is supported; however, users should be aware that quantitative IC50 values for this specific compound have not been publicly disclosed, and activity should be benchmarked against a reference CCR5 antagonist (e.g., maraviroc) in the same assay system.

Physicochemical Comparator Studies: Tertiary Amide Permeability vs. Primary Amide Analogs

The tertiary amide structure (N-2-methylbutan-2-yl) provides a distinct physicochemical profile—increased LogP (~+2 to +2.5 units), reduced hydrogen-bond donor count, and enhanced membrane permeability—compared to 4-ethoxybenzamide (CAS 55836-71-0) . This compound is well-suited for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies where the impact of N-substitution on benzamide permeability is the experimental variable.

Polypharmacology Probe for Multi-Target Benzamide Phenotypic Profiling

Given its association with at least three distinct target classes—CCR5 [2], soluble epoxide hydrolase [3], and differentiation-inducing pathways [1]—this compound is a candidate polypharmacology probe for phenotypic screening campaigns. Researchers should confirm target engagement profiles in their specific cellular context using orthogonal assays (e.g., BRET-based receptor occupancy, sEH activity assay, and flow cytometry for differentiation markers) before drawing mechanism-of-action conclusions.

Quote Request

Request a Quote for 4-ethoxy-N-(2-methylbutan-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.